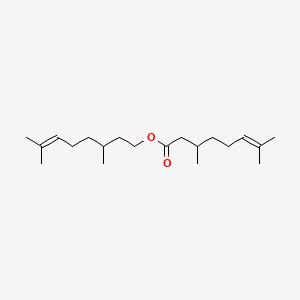
3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate, also known as citronellyl citronellate, is an organic compound with the molecular formula C20H36O2 and a molecular weight of 308.4986 g/mol . This compound is characterized by its unique structure, which includes two 3,7-dimethyl-6-octenyl groups esterified to each other. It is commonly used in the fragrance industry due to its pleasant aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-6-octenyl 3,7-dimethyloct-6-enoate typically involves the esterification of 3,7-dimethyl-6-octen-1-ol (citronellol) with 3,7-dimethyl-6-octenoic acid (citronellic acid). The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in packed bed reactors is also common to facilitate the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products
Oxidation: Citronellal or citronellone.
Reduction: 3,7-Dimethyl-6-octen-1-ol.
Substitution: Various amides or substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a pheromone in insect behavior studies.
Medicine: Explored for its antimicrobial properties and potential use in topical formulations.
Industry: Widely used in the fragrance industry for its pleasant aroma, and in the formulation of perfumes, soaps, and cosmetics
Mecanismo De Acción
The mechanism of action of 3,7-dimethyl-6-octenyl 3,7-dimethyloct-6-enoate primarily involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic fragrance. In biological systems, it may also interact with cell membranes, disrupting microbial cell walls and exerting antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Citronellyl acetate: Similar in structure but with an acetate group instead of another citronellate group.
Citronellyl isovalerate: Contains an isovalerate group instead of citronellate.
Citronellyl myristate: Contains a myristate group instead of citronellate .
Uniqueness
3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate is unique due to its dual citronellate groups, which contribute to its distinct fragrance profile and potential applications in various industries. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
82766-40-3 |
|---|---|
Fórmula molecular |
C20H36O2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
3,7-dimethyloct-6-enyl 3,7-dimethyloct-6-enoate |
InChI |
InChI=1S/C20H36O2/c1-16(2)9-7-11-18(5)13-14-22-20(21)15-19(6)12-8-10-17(3)4/h9-10,18-19H,7-8,11-15H2,1-6H3 |
Clave InChI |
HUZXZYWMBWQTNX-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)CCOC(=O)CC(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


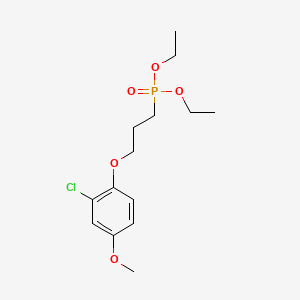
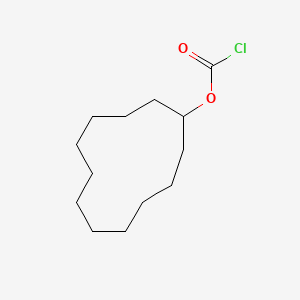
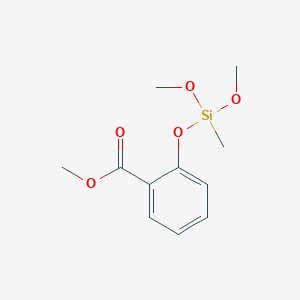
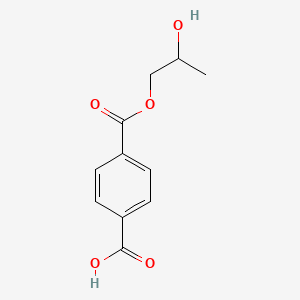

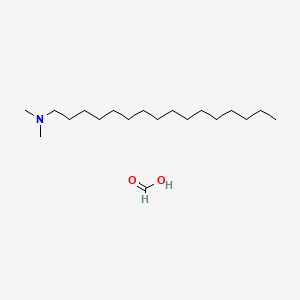
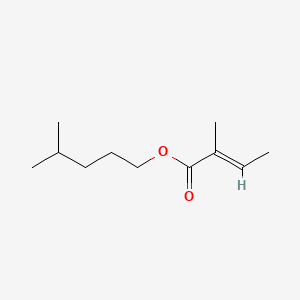
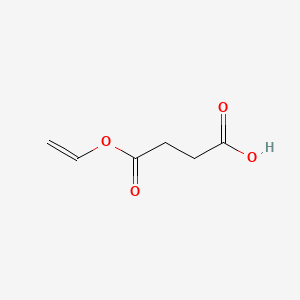
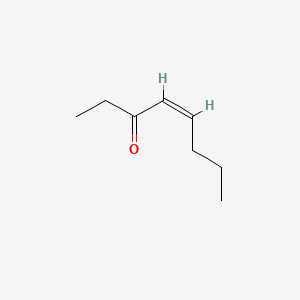
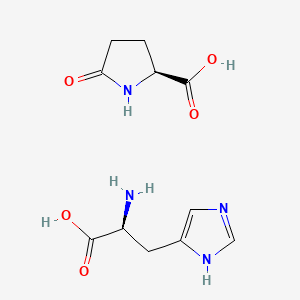



![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)
